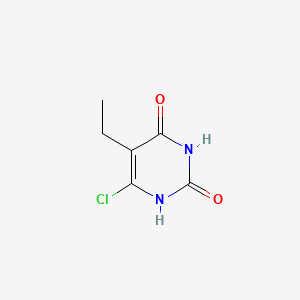

6-Chloro-5-ethyluracil

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-5-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h2H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJRVKJHXCITAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474027 | |

| Record name | 6-Chloro-5-ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20295-24-3 | |

| Record name | 6-Chloro-5-ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro 5 Ethyluracil and Its Derivatives

Strategic Approaches to the Core 6-Chloro-5-ethyluracil Structure

The construction of the this compound core can be efficiently achieved through a couple of key synthetic routes, each offering distinct advantages in terms of yield and scalability.

Synthesis from 5-Alkylbarbituric Acids via Phosphorus Oxychloride and N,N-Dimethylaniline

A robust and high-yielding method for the preparation of this compound begins with 5-ethylbarbituric acid. This process involves a two-step sequence that first converts the barbituric acid derivative into a trichlorinated intermediate, which is then selectively hydrolyzed.

The initial step involves the treatment of 5-ethylbarbituric acid with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylaniline. mdpi.comrcin.org.pl This reaction effectively replaces the hydroxyl groups of the barbituric acid with chlorine atoms, yielding 5-ethyl-2,4,6-trichloropyrimidine. mdpi.comnih.gov The use of N,N-dimethylaniline is crucial for facilitating this transformation. rcin.org.pl

Selective Hydrolysis of 5-Alkyl-2,4,6-trichloropyrimidines

As an extension of the previously described method, the selective hydrolysis of pre-synthesized 5-alkyl-2,4,6-trichloropyrimidines serves as a direct route to 6-chloro-5-alkyluracils. The starting trichloropyrimidines are themselves synthesized from the corresponding 5-alkylbarbituric acids. mdpi.comnih.gov

The critical step is the hydrolysis, where the reaction conditions are paramount for achieving selectivity. By heating the 5-alkyl-2,4,6-trichloropyrimidine in a 10% aqueous sodium hydroxide (B78521) solution for approximately 30 minutes, the chlorine atoms at positions 2 and 4 are preferentially replaced by hydroxyl groups, which then tautomerize to the more stable keto form of the uracil (B121893) ring. mdpi.comnih.govnih.gov The chlorine atom at the C-6 position is less reactive under these conditions and remains, thus yielding the desired 6-chloro-5-alkyluracil. This selectivity is a key feature of this synthetic strategy.

Functionalization and Derivatization Strategies at the Uracil Core

The this compound scaffold provides multiple sites for further chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications are crucial for tuning the biological and physicochemical properties of the parent compound.

Halogenation for Subsequent Cross-Coupling Reactions (e.g., Bromination of 6-chloro-1,3-dimethyluracil (B186940) for Sonogashira–Hagihara and Suzuki–Miyaura Couplings)

To introduce further diversity, particularly at the C-5 position, halogenation of the uracil ring is a common and effective strategy. This creates a handle for a variety of powerful cross-coupling reactions. For example, 6-chloro-1,3-dimethyluracil can be brominated at the C-5 position to yield 5-bromo-6-chloro-1,3-dimethyluracil. beilstein-journals.orgnih.govbeilstein-journals.org This bromination is typically carried out using reagents like bromine in acetic acid. beilstein-journals.org

The resulting 5-bromo-6-chloro-1,3-dimethyluracil is a versatile intermediate for palladium-catalyzed cross-coupling reactions. beilstein-journals.org The differential reactivity of the C-5 bromine and C-6 chlorine atoms allows for selective functionalization. The C-5 position, now activated by the bromo group, can readily participate in reactions like the Sonogashira–Hagihara coupling to introduce alkynyl groups and the Suzuki–Miyaura coupling to introduce aryl moieties. beilstein-journals.org

Introduction of Alkynyl and Aryl Moieties at C-5 and C-6 Positions

The introduction of alkynyl and aryl groups at the C-5 and C-6 positions of the uracil ring can be achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira–Hagihara reaction is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgnih.gov This reaction has been successfully employed to introduce a variety of alkynyl substituents at the C-5 position of the uracil core. nih.gov

Similarly, the Suzuki–Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a powerful tool for introducing aryl groups. beilstein-journals.org By starting with a dihalogenated uracil, such as 5-bromo-6-chloro-1,3-dimethyluracil, it is possible to selectively introduce an alkynyl group at the C-6 position via a Sonogashira coupling, followed by the introduction of an aryl group at the C-5 position using a Suzuki–Miyaura coupling. beilstein-journals.org This sequential approach allows for the synthesis of highly functionalized and diverse uracil derivatives.

Nucleophilic Substitution Reactions at C-6 Position (e.g., with Piperazines, Amines, Thiols)

The chlorine atom at the C-6 position of this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups. mdpi.comnih.gov The electron-withdrawing nature of the adjacent carbonyl groups and the nitrogen atoms in the uracil ring facilitates this reaction.

A variety of nucleophiles can be employed in this reaction, including:

Piperazines: Reaction with 1-substituted piperazines leads to the formation of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils. mdpi.comnih.gov

Amines: Other primary and secondary amines can also displace the C-6 chloride to form the corresponding 6-aminouracil (B15529) derivatives. mdpi.com

Thiols: Thiolates are effective nucleophiles for this transformation, yielding 6-thiouracil derivatives. researchgate.net

These nucleophilic substitution reactions are typically carried out in a suitable solvent and may require the presence of a base to neutralize the hydrogen chloride generated during the reaction. The ability to introduce a diverse array of substituents at the C-6 position through this method is a significant advantage in the development of new uracil-based compounds.

Formylation and Subsequent Transformations (e.g., Oxidative Cleavage of Alkynyl Intermediates)

The introduction of a formyl group (-CHO) at the C-5 position of the uracil ring is a key transformation for creating versatile intermediates. A robust and controllable method to achieve this involves a two-step sequence: the introduction of an alkynyl group, followed by its oxidative cleavage.

This process typically begins with a halogenated uracil precursor, such as a 5-bromo or 5-iodouracil (B140508) derivative. This intermediate undergoes a Sonogashira-Hagihara cross-coupling reaction with a suitable terminal alkyne. This palladium-copper catalyzed reaction is highly efficient for forming a C-C bond at the C-5 position, yielding a 5-alkynyluracil.

The subsequent and final step is the oxidative cleavage of the carbon-carbon triple bond of the alkynyl group. This transformation can be accomplished using various powerful oxidizing agents. Ozonolysis (using ozone, O₃) is a classic and effective method for this purpose. researchgate.net Alternatively, other reagents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄) can also be employed to cleave the alkyne and generate the desired C-5 formyl group. leah4sci.com The choice of oxidant can depend on the other functional groups present in the molecule to avoid unwanted side reactions.

This sequence is advantageous because it provides a controlled pathway to the 5-formyl derivative, which can be difficult to synthesize directly while avoiding over-oxidation to a carboxylic acid.

Ether and Ester Formation at C-5 Position

Modification of the C-5 position of the uracil ring with ether or ester moieties is a common strategy for developing analogues with tailored properties. nih.govresearchgate.net The synthetic routes to these compounds often start from a pre-functionalized uracil.

One common approach involves the use of a 5-hydroxyuracil (B1221707) or its tautomeric equivalent as a key intermediate. This hydroxyl group can then undergo etherification or esterification through standard organic reactions. For instance, reaction with an alkyl halide in the presence of a base can yield the corresponding 5-alkoxyuracil (ether).

Alternatively, C-5 functionalization can be achieved through addition reactions to a 5-vinyluracil (B15639) derivative. nih.gov For example, the reaction of 5-vinyluracil with iodine monochloride in the presence of various alcohols (such as ethanol (B145695) or 2-fluoroethanol) leads to the formation of 5-(1-alkoxy-2-iodoethyl)uracils. nih.gov These compounds feature an ether linkage at the C-5 side chain.

Research has also demonstrated the synthesis of 5-alkoxymethyluracil analogues, which are valuable for biological evaluation. researchgate.net The synthesis of these derivatives highlights the diverse chemical transformations available for modifying the C-5 position to create libraries of compounds for screening. nih.gov

Alkylation at N-1 and N-3 Positions

The alkylation of the nitrogen atoms at the N-1 and N-3 positions of the uracil ring is a fundamental method for synthesizing a wide array of non-nucleoside derivatives. oup.com However, a significant challenge in this process is achieving regioselectivity, as direct alkylation often yields a mixture of N-1, N-3, and N1,N3-disubstituted products. thieme-connect.com The relative acidity of the N-1 and N-3 protons plays a crucial role in determining the reaction's outcome. thieme-connect.com

To overcome this lack of selectivity, chemists often employ a protecting group strategy. One highly effective method involves the protection of the N-1 position with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) group. tandfonline.comtandfonline.com This regioselective protection allows for the subsequent, clean alkylation of the N-3 position using an alkyl halide and a base like sodium hydride (NaH). tandfonline.com The Boc protecting group can then be easily removed under mild basic conditions, such as with potassium carbonate in methanol, to yield the desired N-3 alkylated uracil in high yield. tandfonline.com This method is versatile and accommodates various substituents at the C-5 position. tandfonline.com

Stepwise alkylation is another common strategy to obtain 1,3-disubstituted uracils. oup.com This can be achieved by reacting uracil with an alkyl halide and a base, or by using an alcohol under Mitsunobu conditions. oup.com

Below is a table summarizing examples of reagents and conditions used for N-alkylation.

| Position | Alkylating Agent | Base/Conditions | Protecting Group | Result |

| N-3 | Benzyl bromide | NaH in DMF | N-1-BOC | Selective N-3 benzylation |

| N-3 | 1-Bromo-2-methylpropane | NaH in DMF | N-1-BOC | Selective N-3 isobutylation |

| N-3 | Allyl bromide | NaH in DMF | N-1-BOC | Selective N-3 allylation |

| N-1 & N-3 | Alkyl halide | Alkali | None | Stepwise 1,3-disubstitution |

| N-1 & N-3 | Alcohol | Mitsunobu Conditions | None | Stepwise 1,3-disubstitution |

| This table presents data derived from studies on regioselective alkylation of uracil derivatives. oup.comtandfonline.com |

Chemo- and Regioselective Synthesis Techniques for Uracil Derivatives

Achieving chemo- and regioselectivity is paramount in the synthesis of complex, polyfunctionalized uracil derivatives. acs.orgacs.orgnih.gov These techniques allow chemists to target a specific atom or functional group within the molecule, even in the presence of other reactive sites.

A powerful strategy for selective functionalization at the C-4 and C-5 positions involves sequential bromine/magnesium exchange reactions on a 5-bromo-4-halogeno-2,6-dimethoxypyrimidine precursor. acs.orgacs.org By carefully controlling the reaction conditions (temperature, Grignard reagent), it is possible to selectively replace the bromine at one position, introduce a desired functional group, and then repeat the process at the other position. acs.org For example, a Br/Mg exchange can be performed at a low temperature to form a Grignard reagent at one position, which is then reacted with an electrophile. acs.org A second, subsequent exchange at a different temperature allows for the introduction of a second, different functional group. acs.org

Protecting groups are also essential tools for directing reactivity. The carbonyl groups of the uracil ring are often protected as methoxy (B1213986) groups (forming a 2,6-dimethoxypyrimidine) to increase the reactivity of the ring towards certain reagents and to prevent unwanted side reactions. acs.orgacs.org Following functionalization at other positions, an acidic hydrolysis step removes the methoxy groups to regenerate the uracil core. acs.org The use of silyl (B83357) protecting groups, such as with bis(trimethylsilyl)acetamide (BSA), can facilitate subsequent N-alkylation steps. acs.org These combined strategies of metal-halogen exchange and protecting group manipulation provide a robust platform for the synthesis of complex uracil-based molecules like Oxypurinol and Emivirine. acs.orgacs.orgnih.gov

Green Chemistry Considerations in Uracil Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceuticals and their intermediates, including uracil derivatives. researchgate.netactascientific.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. actascientific.com

Key green chemistry approaches in uracil synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, is a major goal. researchgate.net Ultrasound-assisted multicomponent reactions in water have been explored for the synthesis of bioactive heterocyclic compounds. researchgate.net

Microwave-Assisted Synthesis (MWI): Using microwave irradiation instead of conventional heating can dramatically shorten reaction times, often leading to higher yields and fewer side products. researchgate.net This technique is particularly advantageous for its energy efficiency and has been applied to the synthesis of various N-heterocycles. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions (temperature, pH), avoiding the need for harsh reagents and protecting groups. epa.gov A greener synthesis pathway for the antiviral drug molnupiravir (B613847) was developed using a multi-enzyme cascade that starts from basic building blocks like uracil and ribose. epa.gov

Sustainable Raw Materials: Research has explored the synthesis of uracil from inexpensive and abundant starting materials like carbon dioxide and charcoal derived from biomass. google.com This approach not only lowers costs but also contributes to carbon dioxide utilization, aligning with sustainable development goals. google.com

These sustainable methods are crucial for developing manufacturing processes that are not only economically viable but also environmentally responsible. epa.govbohrium.com

Chemical Reactivity and Mechanistic Organic Transformations of 6 Chloro 5 Ethyluracil Analogues

Influence of Substituents on Reactivity

The nature and position of substituents on the uracil (B121893) ring profoundly affect its chemical properties. Electron-withdrawing or -donating groups can alter the electron density at various positions, thereby modifying the molecule's susceptibility to nucleophilic or electrophilic attack. mdpi.comznaturforsch.com

The presence of a chlorine atom at the C-6 position is a key feature that activates the uracil ring towards nucleophilic substitution. acs.org The high electronegativity of the chlorine atom induces a significant electron-withdrawing effect, polarizing the C5=C6 double bond and rendering the C-6 carbon atom electron-deficient. This enhanced electrophilicity makes C-6 a prime target for a wide range of nucleophiles. acs.orgresearchgate.net

This reactivity is the foundation for synthesizing numerous 6-substituted uracil derivatives, where the chloro group acts as a versatile leaving group that can be displaced by amines, alkoxides, and other nucleophilic reagents. acs.org Studies comparing 6-chlorouracil (B25721) with 5-chlorouracil (B11105) have shown distinct differences in their reactivity and fragmentation patterns under conditions like dissociative electron attachment, underscoring the importance of the substituent's position. nih.gov

In analogues where the ethyl group at C-5 is replaced by a formyl group (-CHO), such as 5-formyluracil (B14596), a different set of chemical transformations becomes accessible. The formyl group is a versatile functional handle that can undergo various reactions typical of aldehydes. ebi.ac.uk

Oxidation: The formyl group can be readily oxidized to a carboxylic acid (-COOH) moiety, yielding the corresponding uracil-5-carboxylic acid.

Reduction: Conversely, reduction of the formyl group, for instance with sodium borohydride, leads to the formation of a 5-hydroxymethyluracil (B14597) derivative. nih.gov

Condensation Reactions: The electrophilic carbon of the formyl group readily reacts with nucleophiles. A prominent example is its condensation with primary amines to form a Schiff base (imine), a reaction that is often reversible. acs.orgnih.govacs.org This reactivity has been exploited for the specific detection and labeling of 5-formyluracil in biological systems. acs.orgresearchgate.net

| Reaction Type | Reactant | Product Functional Group | Significance |

|---|---|---|---|

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Carboxylic Acid (-COOH) | Forms uracil-5-carboxylic acid derivatives. |

| Reduction | Reducing Agent (e.g., NaBH₄) | Hydroxymethyl (-CH₂OH) | Forms 5-hydroxymethyluracil derivatives. nih.gov |

| Condensation | Primary Amine (R-NH₂) | Schiff Base / Imine (-CH=N-R) | Key for building larger structures and for biological labeling. acs.orgnih.gov |

Exploration of Reaction Pathways and Intermediate Species

The transformations of substituted uracils often proceed through distinct reaction pathways involving various intermediate species. The nucleophilic displacement of the 6-chloro group is a fundamental pathway for functionalization. acs.org However, more complex mechanisms have also been investigated.

For instance, the reaction of 6-chloro-1,3-dimethyluracil (B186940) with dimethylsulfoxonium methylide does not lead to a simple substitution but instead forms a stable sulfoxonium ylide intermediate. acs.org This ylide is itself a versatile reagent that can react with electrophiles or undergo cyclopropanation with electron-deficient olefins. acs.org

Furthermore, studies on the electrochemical behavior and electron attachment to chlorouracils have provided insight into radical-mediated pathways. Anodic oxidation of 5-substituted uracils can lead to dimerization through the coupling of radical intermediates. nih.gov Low-energy electron attachment to 6-chlorouracil can induce dissociative processes, such as the elimination of a neutral HCl molecule, proceeding through sharply structured resonance features, indicating the formation of transient negative ions as key intermediates. nih.gov

Development of Novel Heterocyclic Systems from Uracil Scaffolds

The activated nature of the 6-chloro-5-ethyluracil scaffold makes it an excellent starting point for the synthesis of fused heterocyclic systems. These reactions, often involving multicomponent strategies, build new rings onto the pyrimidine (B1678525) core, leading to molecules with significant structural complexity. researchgate.netbenthamdirect.com

One of the most important classes of fused heterocycles derived from uracil analogues is the pyrazolo[3,4-d]pyrimidines, which are recognized as crucial scaffolds in medicinal chemistry. derpharmachemica.comnih.gov The synthesis of these compounds can be efficiently achieved starting from 6-chlorouracil derivatives.

The typical synthetic route involves the reaction of a 6-chlorouracil with a binucleophile such as hydrazine (B178648) or its substituted derivatives. The reaction proceeds in two key steps:

Nucleophilic Substitution: The more nucleophilic nitrogen of hydrazine attacks the electrophilic C-6 of the uracil ring, displacing the chloride ion.

Intramolecular Cyclization: The newly introduced hydrazine moiety then undergoes an intramolecular condensation reaction with the C-5 carbonyl group (or a group at C-5 that can be transformed into a reactive site), leading to the formation of the fused pyrazole (B372694) ring.

This strategy provides a direct and efficient pathway to the pyrazolo[3,4-d]pyrimidinedione core structure. derpharmachemica.comresearchgate.net

| Uracil Precursor | Reagent | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 6-Chlorouracil derivative | Hydrazine (H₂N-NH₂) | Pyrazolo[3,4-d]pyrimidinedione | researchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents (e.g., methyl iodide) | Substituted Pyrazolo[3,4-d]pyrimidines | nih.gov |

| 5-amino-N-substituted-1H-pyrazole-4-carbonitrile | Aliphatic acids / POCl₃ | 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones | researchgate.net |

For uracil analogues containing a 5-formyl group, this aldehyde functionality serves as a powerful electrophilic center for cyclization reactions. The formation of a Schiff base with a primary amine is a common and pivotal transformation. acs.orgacs.org This reaction is not only a synthetic tool but also a mechanism observed in biological contexts, such as the interaction of 5-formyluracil in DNA with DNA repair proteins. oup.com

The imine bond of the Schiff base can be a stable final product or an intermediate that facilitates subsequent intramolecular reactions. For example, if the amine-containing reagent has another functional group, a subsequent cyclization can occur, leading to the formation of new fused or spiro-heterocyclic systems. researchgate.net This approach significantly expands the diversity of complex molecules that can be generated from a uracil scaffold. researchgate.netbenthamdirect.com

Catalytic Reactions Involving Uracil Derivatives (e.g., NHC-Catalyzed Annulation Reactions)

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a wide array of chemical transformations, enabling unique reaction pathways through the principle of umpolung, or polarity inversion. uni-muenster.denih.gov In the context of uracil analogues, NHC catalysis has been instrumental in developing novel annulation reactions, leading to the synthesis of complex, fused heterocyclic structures. These reactions are significant as they construct polycyclic frameworks that are of interest in medicinal chemistry and materials science.

An exemplary case is the NHC-catalyzed enantioselective formal [4+2] annulation of uracil derivatives to form carbocycle-fused uracils. nih.govacs.orgacs.org This strategy has been demonstrated effectively using remotelyenolizable 6-methyluracil-5-carbaldehydes as the four-carbon (C4) building block and α,β-unsaturated aldehydes, such as 2-bromoenals, as the two-carbon (C2) partner. nih.govacs.org

The general mechanism of these NHC-catalyzed reactions begins with the nucleophilic attack of the carbene on the aldehyde substrate. nih.gov In the case of annulations involving 2-bromoenals, the NHC adds to the enal to form a Breslow intermediate. This is followed by the generation of an α,β-unsaturated acylazolium intermediate. acs.org This highly reactive species serves as a key electrophile in the catalytic cycle.

A significant breakthrough in this area is the organocatalytic asymmetric synthesis of six-membered carbocycle-fused uracils. nih.govacs.org Researchers have shown that reacting 6-methyluracil-5-carbaldehydes with 2-bromoenals in the presence of a chiral NHC catalyst leads to a formal [4+2] annulation. nih.govacs.org This process involves the formation of o-quinodimethane (oQDM) dienolates from the uracil component, which then react with the NHC-bound α,β-unsaturated acylazoliums. nih.govacs.org The reaction proceeds through a subsequent cascade of lactone formation and decarboxylation to yield the final enantioenriched carbocycle-fused uracil products. nih.govacs.orgacs.org

Computational studies using density functional theory (DFT) have provided deeper insight into the reaction mechanism. researchgate.net These studies have mapped out the elementary steps of the catalytic cycle, which include:

Nucleophilic attack of the NHC on the 2-bromoenal. researchgate.net

A 1,2-proton transfer to form the Breslow intermediate. researchgate.net

Dissociation of the C-Br bond. researchgate.net

A subsequent 1,3-proton transfer. researchgate.net

The key addition step to the 6-methyluracil-5-carbaldehyde, which dictates both the chemoselectivity and stereoselectivity of the reaction. researchgate.net

A final sequence involving cycloaddition, NHC catalyst regeneration, and decarboxylation. researchgate.net

These theoretical models have confirmed that the addition of the intermediate to the uracil-5-carbaldehyde is the rate-determining and stereochemistry-defining step, which aligns with experimental observations. researchgate.net The role of non-covalent interactions, such as C-H···N, C-H···π, and lone pair···π interactions, has been identified as crucial for controlling the stereoselectivity. researchgate.net

The scope of these NHC-catalyzed annulation reactions has been explored with various substituted uracils and enals, demonstrating the versatility of this method for creating a library of complex uracil-based architectures. The efficiency and high stereoselectivity of these reactions underscore the power of NHC catalysis in modern organic synthesis. nih.gov

Research Findings on NHC-Catalyzed Annulation of Uracil Derivatives

| Uracil Substrate | Reaction Partner | Catalyst System | Key Transformation | Product Type | Reference |

|---|---|---|---|---|---|

| 6-methyluracil-5-carbaldehydes | 2-bromoenals | Chiral N-Heterocyclic Carbene (NHC) | Formal [4+2] Annulation/Lactone Formation/Decarboxylation Cascade | Enantioenriched Carbocycle-Fused Uracils | nih.gov, acs.org, acs.org |

| Aminoindoles (Analogue System) | α-bromocinnamic aldehydes | Chiral NHC | Friedel–Crafts Alkylation/Lactamization Sequence | Chiral Annulated Indoles | nih.gov |

Mechanistic Steps in NHC-Catalyzed Annulation of 6-Methyluracil-5-carbaldehyde with 2-Bromoenal

| Step No. | Description | Key Intermediates | Significance | Reference |

|---|---|---|---|---|

| 1 | Nucleophilic attack of NHC on 2-bromoenal | Initial adduct | Initiation of the catalytic cycle | researchgate.net |

| 2 | 1,2-Proton Transfer | Breslow Intermediate | Formation of the key umpolung intermediate | researchgate.net, nih.gov |

| 3 | Generation of Acylazolium | α,β-Unsaturated Acylazolium | Formation of the active electrophile | acs.org |

| 4 | Addition to uracil-5-carbaldehyde | C-C bond formation intermediate | Determines chemo- and stereoselectivity | researchgate.net |

| 5 | Cyclization and Catalyst Regeneration | Fused bicyclic intermediate | Formation of the core product structure | nih.gov |

| 6 | Decarboxylation | Final product | Drives the reaction to completion | nih.gov, researchgate.net |

Reactivity and Chemical Transformations of 6 Chloro 5 Ethyluracil

Nucleophilic Substitution at the C6 Position

The chlorine atom at the C6 position is a good leaving group and can be readily displaced by a variety of nucleophiles. ontosight.aimdpi.com This allows for the introduction of diverse substituents at this position. For example, reaction with 1-substituted piperazines in the presence of potassium carbonate yields 5-alkyl-6-(4-substituted-1-piperazinyl)uracils. mdpi.com Similarly, reaction with sodium azide (B81097) leads to the formation of 8-alkyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-diones. mdpi.com

Reactions at N1 and N3 Positions

The nitrogen atoms of the uracil (B121893) ring can also undergo reactions such as alkylation. researchgate.net However, the specific conditions and reagents will determine the regioselectivity of the reaction.

Molecular and Cellular Mechanism of Action Studies of 6 Chloro 5 Ethyluracil Analogs

Investigation of Molecular Interactions with Biological Macromolecules

The biological effects of 6-Chloro-5-ethyluracil are predicated on its interactions with essential macromolecules within the cell, namely nucleic acids and proteins. These interactions can disrupt their normal function, leading to downstream cellular consequences.

Interactions with Nucleic Acids (DNA, RNA)

As a uracil (B121893) analog, this compound possesses a structural framework that mimics the natural pyrimidine (B1678525) bases found in nucleic acids. This similarity suggests a potential for the compound to interfere with the synthesis and function of DNA and RNA. The mechanism of action for many nucleoside analogs involves their incorporation into DNA or RNA, which can lead to the termination of chain synthesis or result in dysfunctional nucleic acids. For instance, related nucleoside analogs like Arabinofuranosyl-E-5-iodovinyluracil are known to be incorporated into viral DNA, effectively halting viral replication. ontosight.ai While direct evidence of this compound's incorporation into nucleic acids is not extensively detailed in the available literature, its structural similarity to natural nucleobases makes this a plausible mechanism of action that warrants further investigation.

Interactions with Proteins

The interaction of small molecules with proteins is a key determinant of their pharmacological effects. For this compound, these interactions are primarily centered on the inhibition of enzymes involved in nucleobase metabolism and DNA synthesis. Beyond specific enzyme targets, the broader protein interaction profile of this compound is an area requiring more in-depth research to fully understand its cellular effects.

Enzymatic Inhibition and Modulation Studies

A significant aspect of the mechanism of action for uracil derivatives is their ability to inhibit critical enzymes, thereby disrupting essential metabolic pathways.

Inhibition of DNA Biosynthesis Enzymes

The chemotherapeutic potential of uracil and pyrimidine derivatives is often linked to their capacity to inhibit enzymes vital for DNA biosynthesis. mdpi.com These enzymes represent key targets for anticancer and antiviral therapies.

Thymidine (B127349) Phosphorylase (TPase): Direct inhibitory activity of this compound has been documented against Thymidine Phosphorylase. This enzyme is crucial for the salvage pathway of nucleosides and is also involved in the activation of certain chemotherapeutic agents. The inhibition constant (Ki) for this compound against Thymidine Phosphorylase has been determined, as shown in the table below.

| Compound | Enzyme | Inhibition Constant (Ki) |

| This compound | Thymidine Phosphorylase | 20000.0 nM |

Data sourced from AAT Bioquest

Dihydrofolate Reductase (DHFR), Thymidylate Synthetase (TSase), and Reverse Transcriptase (RTase): While specific inhibitory data for this compound against DHFR, TSase, and RTase is not readily available, the broader class of uracil derivatives is known to target these enzymes. mdpi.com DHFR is essential for maintaining the intracellular pool of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. TSase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. Reverse Transcriptase is a key enzyme for retroviruses, making it a prime target for antiviral drugs. The potential for this compound to inhibit these enzymes is inferred from the general activity of its chemical class.

Competitive Inhibition Mechanisms

The structural similarity of this compound to natural substrates like uracil and thymine (B56734) suggests that it may act as a competitive inhibitor for various enzymes. In this mechanism, the analog competes with the natural substrate for binding to the active site of an enzyme. By occupying the active site, the inhibitor prevents the enzyme from carrying out its normal catalytic function. While the precise nature of the inhibition of Thymidine Phosphorylase by this compound (e.g., competitive, non-competitive) is not explicitly stated in the available data, competitive inhibition is a common mechanism for nucleobase analogs.

Cellular Pathway Modulation

The enzymatic inhibition and macromolecular interactions of this compound ultimately lead to the modulation of cellular pathways. By interfering with DNA biosynthesis, the compound can trigger cell cycle arrest and apoptosis, which are key mechanisms in anticancer therapy. The inhibition of viral enzymes can disrupt the viral life cycle, forming the basis of its potential antiviral applications. Further research is necessary to elucidate the specific signaling pathways that are affected by this compound and to understand the full spectrum of its cellular effects.

Effects on DNA Replication and Transcription Processes

As analogs of uracil, these compounds are recognized by cellular machinery involved in nucleic acid metabolism. The chemotherapeutic potential of uracil and pyrimidine derivatives often stems from their ability to inhibit critical enzymes required for the biosynthesis of DNA. mdpi.com Enzymes such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), thymidine phosphorylase (TPase), and reverse transcriptase (RTase) are potential targets. mdpi.com By binding to the active sites of these enzymes, this compound analogs can block the production of deoxynucleotides, the essential building blocks for DNA synthesis.

Furthermore, if phosphorylated by cellular kinases, these analogs can be incorporated into the growing DNA chain during replication. The presence of the halogenated and alkylated uracil analog can disrupt the normal structure and function of the DNA helix. For instance, the incorporation of a similar compound, 5-ethyluracil (B24673), into DNA can destabilize the duplex structure, which may affect the binding of proteins involved in DNA replication and repair. While the exact mechanism for 6-Chloro-5-formyl-1,3-dimethyluracil, a related compound, is not extensively documented, it is suggested that as a uracil derivative, it may interact with nucleic acids and proteins, thereby affecting processes like DNA replication and transcription.

Disruption of DNA Synthesis in Rapidly Dividing Cells

The interference with DNA synthesis is particularly detrimental to rapidly dividing cells, such as cancer cells, which have a high demand for deoxynucleotides to replicate their genomes. Uracil derivatives have been explored for their potential as anticancer agents due to their ability to interfere with nucleic acid synthesis. ontosight.ai By inhibiting key enzymes in the nucleotide synthesis pathway, this compound analogs can lead to a depletion of the nucleotide pool, thereby halting DNA replication and inducing cell death in these rapidly proliferating cells. For example, some uracil derivatives are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, making them potential candidates for cancer chemotherapy. ontosight.ai

Interference with Viral Replication Mechanisms

The antiviral activity of uracil derivatives is another area of significant research. These compounds can selectively inhibit viral replication by targeting viral enzymes or by being incorporated into the viral genome, leading to chain termination or a non-functional viral progeny. ontosight.aibeilstein-journals.org For instance, the nucleoside analog Arabinofuranosyl-E-5-iodovinyluracil is known to be incorporated into viral DNA, which results in the termination of viral DNA synthesis. ontosight.ai

Studies on 5-alkyl derivatives of arabinofuranosyluracil (B3032727) (araU) have shown that their antiviral activity against Herpes Simplex Virus (HSV) is dependent on the alkyl chain length. bibliotekanauki.pl The activity against both HSV-1 and HSV-2 was found to decrease as the alkyl chain length increased, following the sequence: 5-methyl-araU > 5-ethyl-araU > 5-propyl-araU > 5-butyl-araU. bibliotekanauki.pl This highlights the importance of the substituent at the 5-position for antiviral potency. While 5-ethyl-araU showed activity against HSV, it was not effective against the vaccinia virus. bibliotekanauki.pl

Structure-Mechanism Relationships for Biological Activity

The biological activity of this compound and its analogs is intricately linked to their chemical structure. The nature, size, and position of substituents on the pyrimidine ring play a crucial role in determining their interaction with biological targets and, consequently, their therapeutic potential.

Research on various 6-substituted-5-alkyluracils has provided insights into these structure-activity relationships. A study involving the synthesis of 6-Chloro-5-ethyl-, n-propyl-, and isopropyluracils and their subsequent conversion to 6-(4-substituted-1-piperazinyl)uracils revealed that the antibacterial activity was more dependent on the nature of the substituent at the 6-position rather than the core uracil structure. mdpi.com For instance, among the tested derivatives, the 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil (6h) exhibited potent broad-spectrum antibacterial activity. mdpi.com In contrast, all the synthesized 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were found to be practically inactive against the pathogenic fungus Candida albicans. mdpi.com

The halogen at the 6-position is also a key determinant of activity. In a separate study on 6-methyl and 6-chloro substituted uracils, both were found to be suitable substrates for silver-catalyzed C-H selenation at the 5-position, indicating the reactivity of this position for further modification. rsc.org The presence of a chlorine atom at the 6-position is known to influence the compound's reactivity and biological activity when compared to other uracil derivatives.

The following table summarizes the synthesis of this compound and its analogs, which forms the basis for studying their structure-activity relationships.

| Compound ID | R Group at C5 | Substituent at C6 | Reference |

| 5a | Ethyl | Chloro | mdpi.com |

| 5b | n-Propyl | Chloro | mdpi.com |

| 5c | Isopropyl | Chloro | mdpi.com |

| 6a | Ethyl | 4-Ethoxycarbonyl-1-piperazinyl | mdpi.com |

| 6g | n-Propyl | 4-(2-Methoxyphenyl)-1-piperazinyl | mdpi.com |

| 6h | n-Propyl | 4-(3-Trifluoromethylphenyl)-1-piperazinyl | mdpi.com |

This data illustrates how the core structure of 6-Chloro-5-alkyluracil can be modified to generate a library of compounds with potentially diverse biological activities, paving the way for the development of novel therapeutic agents.

Preclinical and in Vitro Biological Activity Research of 6 Chloro 5 Ethyluracil Derivatives

Antimicrobial Activity Evaluations

Derivatives of 6-chloro-5-ethyluracil have been investigated for their efficacy against various microbial pathogens, including a range of bacteria and the fungus Candida albicans.

Broad-Spectrum Antibacterial Activity Assessments

A series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, derived from this compound, were synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.govnih.gov The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds. nih.gov

Among the tested derivatives, certain compounds demonstrated notable antibacterial effects. Specifically, 6-(4-phenyl-1-piperazinyl)-5-ethyluracil showed moderate activity against the Gram-positive bacteria tested. nih.govnih.gov Another derivative, 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil, was identified as having potent broad-spectrum antibacterial activity against some of the tested pathogenic bacterial strains. nih.gov

The research indicates that Gram-positive bacteria, in particular Micrococcus luteus, are generally susceptible to this class of 6-piperazinouracil derivatives. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Test Organism | MIC (µg/mL) | Activity |

|---|---|---|---|

| 6-(4-Phenyl-1-piperazinyl)-5-ethyluracil (6b) | Gram-positive bacteria | Not specified in snippets | Moderate nih.govnih.gov |

| 6-[4-(3-Trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil (6h) | Pathogenic bacteria | Not specified in snippets | Potent, broad-spectrum nih.govnih.gov |

| General 6-piperazino uracils derivatives | Micrococcus luteus | Not specified in snippets | Sensitive nih.gov |

Antifungal Activity Assessment (e.g., against Candida albicans)

The same series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils and 8-alkyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-diones derived from 6-chloro-5-alkyluracils were tested for their in vitro antifungal activity against the pathogenic yeast-like fungus Candida albicans. nih.govnih.gov The results from these studies were conclusive, with all the tested compounds being practically inactive against Candida albicans. nih.govnih.gov

Antiviral Activity Studies (e.g., against Herpes simplex virus type 1, HIV-1)

The uracil (B121893) scaffold is a known constituent of various antiviral agents, prompting research into this compound derivatives for activity against viruses such as Herpes Simplex Virus type 1 (HSV-1) and Human Immunodeficiency Virus type 1 (HIV-1).

Research into 6-(arylthio)uracils and related derivatives has been conducted to evaluate their potential as antiviral agents. researchgate.net In one study, a series of these compounds were screened for their in vitro activity against HSV-1 and HIV-1. researchgate.net The results showed that most of the tested compounds were devoid of antiviral activity against both viruses. researchgate.net However, some derivatives did exhibit marginal activity. researchgate.net

In the context of HIV-1, other research has explored derivatives like 1-benzyloxymethyl-6-phenylselenenyl-5-ethyluracil, which demonstrated considerable in vitro anti-HIV-1 activity with a half-maximal effective concentration (EC50) of 0.017 µM in MT-2 cells and was a potent inhibitor of recombinant HIV-1 reverse transcriptase with a half-maximal inhibitory concentration (IC50) of 8 nM. bibliotekanauki.pl However, its low therapeutic index limited its potential as a viable anti-HIV/AIDS drug candidate. bibliotekanauki.pl Further modifications, such as replacing the 5-ethyl group with a more hydrophobic 5-propyl group, were investigated to improve the therapeutic index. bibliotekanauki.pl

Anticancer Activity Research in Cell Line Models

The potential of this compound derivatives as anticancer agents has been explored through cytotoxicity assays and their impact on cancer cell growth and proliferation. Pyrimidine-based compounds are of interest in cancer research due to their role as fundamental units of DNA and RNA. researchgate.net

Cytotoxicity and Cell Viability Assays (e.g., IC50 Determinations in Human Cancer Cell Lines)

The cytotoxic effects of various derivatives have been evaluated against a range of human cancer cell lines. For instance, a series of novel biphenyl (B1667301) derived 5-substituted-indolin-2-one derivatives were synthesized starting from 6-chloro-5-(2-chloroethyl)-indolin-2-one. primescholars.com Some of these compounds displayed potent anti-proliferative activity when tested against a panel of 60 human cancer cell lines at a concentration of 10 µM. primescholars.com

In other studies, quinazoline-pyrimidine hybrid derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and SW-480 (colon adenocarcinoma). researchgate.net These compounds showed a wide range of IC50 values, from 2.3 ± 5.91 to 176.5 ± 0.7 μM. researchgate.net One particular compound, 6n, demonstrated significant antiproliferative activity with IC50 values of 5.9 ± 1.69 μM, 2.3 ± 5.91 μM, and 5.65 ± 2.33 μM against A549, SW-480, and MCF-7 cells, respectively. researchgate.net

Table 2: Cytotoxicity of Selected Uracil and Quinazoline Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Biphenyl derived 5-substituted-indolin-2-ones | 60 human cancer cell lines | Potent at 10 µM primescholars.com |

| Quinazoline-pyrimidine hybrids | A549 | 5.9 ± 1.69 (for compound 6n) researchgate.net |

| SW-480 | 2.3 ± 5.91 (for compound 6n) researchgate.net | |

| MCF-7 | 5.65 ± 2.33 (for compound 6n) researchgate.net |

Impact on Cell Growth and Proliferation

The inhibition of cell growth is a key indicator of potential anticancer activity. Studies on 5-substituted uracil derivatives have shown that these compounds can inhibit the growth of cells. researchgate.net The mechanism of action is thought to involve the incorporation of the uracil analog into nucleic acids, which can disrupt the normal base pairing and interfere with the structure and function of RNA, ultimately leading to the inhibition of protein synthesis and cell growth. nih.gov The antiproliferative effects of these compounds are often dose-dependent. researchgate.net For example, one of the active quinazoline-pyrimidine hybrid derivatives was found to induce apoptosis in the A549 cell line in a dose-dependent manner and cause cell cycle arrest in the S phase. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematically modifying the core structure and evaluating the resulting changes in potency and biological profile. Key areas of investigation include the effects of halogenation, the nature of alkyl and aryl substituents, and the characteristics of linker chains in hybrid molecules.

Influence of Halogenation (e.g., Chloro Group) on Biological Potency

The presence and nature of halogen atoms on the uracil ring are critical determinants of biological activity. The chloro group at the C6 position is a defining feature of the parent compound, but modifications at other positions, particularly C5, have been extensively studied.

Research has shown that halogen substitution at the C5 position can significantly enhance the inhibitory potency of uracil derivatives against enzymes like thymidine (B127349) phosphorylase. nih.gov A general trend for cytotoxic potential regarding C5 halogen substitution is F > Cl > Br > I > H, indicating that the high electronegativity of fluorine often leads to maximum inhibition. japsonline.com

In one study, various 5,6-disubstituted uracil derivatives were synthesized to optimize thymidine phosphorylase inhibitory activity. nih.gov The starting material, 6-amino-5-chlorouracil, highlights the importance of the chloro group in the core structure for developing these inhibitors. nih.gov Similarly, the synthesis of 5-alkyl-6-chlorouracils, including the ethyl derivative, serves as a crucial step in creating novel antimicrobial agents. japsonline.comresearchgate.net

This variability underscores the complex interplay between electronic effects, steric factors, and the specific binding interactions with the biological target.

Table 1: Effect of Halogen Substitution on Biological Activity of Uracil Derivatives This table presents a conceptual summary based on findings where specific activity data was not provided in the source material.

| Base Compound Structure | Halogen Substitution | Position | Observed Biological Effect | Reference |

| Uracil | F, Cl, Br, I | C5 | General trend for cytotoxicity: F > Cl > Br > I > H | japsonline.com |

| 6-Amino-uracil | Cl | C5 | Core structure for thymidine phosphorylase inhibitors | nih.gov |

| 1-[2-(2-benzoyl-4-methylphenoxy)ethyl]uracil | F, Cl, Br | Phenoxy Ring | No significant impact on anti-HIV activity compared to methyl | researchgate.net |

| 5-Ethyl-6-benzyl-pyrimidin-4(3H)-one | 2,6-dichloro vs. 2-chloro-6-fluoro | Benzyl Ring | Dichloro derivatives were generally more potent anti-HIV agents | mdpi.com |

Effects of Alkyl and Aryl Substituents on Biological Profiles

Substituents at various positions of the uracil ring, particularly C5 and C6, play a pivotal role in defining the biological activity of this compound derivatives. The size, shape, and electronic nature of these alkyl and aryl groups can drastically alter the compound's interaction with biological targets.

The C5 position is a common site for modification. C5-modified pyrimidine (B1678525) nucleosides with short alkyl substituents have been a focus of research for their potential antiviral and chemotherapeutic properties since the 1970s. researchgate.net In some series of anti-HIV-1 agents, 5-ethyluracil (B24673) analogues demonstrated greater potency than the corresponding 5-methyl (thymine) derivatives. mdpi.com This suggests that even a small increase in the alkyl chain length from methyl to ethyl can be beneficial for activity. Conversely, introducing a methyl group at the C5 position of one anti-HIV compound series led to a slight decrease in antiviral properties compared to the unsubstituted version. researchgate.net

The C6 position is also a critical handle for modification. In the development of antimicrobial agents, this compound was reacted with various 1-substituted piperazines to yield 5-alkyl-6-(4-substituted-1-piperazinyl)uracils. japsonline.comresearchgate.net The nature of the substituent on the piperazine (B1678402) ring determined the antibacterial spectrum and potency. For example, the derivative with a 4-benzoylpiperazinyl group displayed moderate activity against Gram-positive bacteria, while the 4-(3-chlorophenyl)piperazinyl derivative showed potent, broad-spectrum antibacterial activity. japsonline.comresearchgate.net

In other research on anti-HIV inhibitors, the introduction of methyl groups onto a C6-benzyl substituent was found to increase potency. The synthesis of 5-[alkoxy-(4-nitrophenyl)methyl]uracils demonstrates another strategy, where aryl groups are introduced at C5 to create new derivatives.

Table 2: Influence of Alkyl and Aryl Groups on Antimicrobial Activity of 6-(4-Substituted-1-piperazinyl)uracil Derivatives Minimal Inhibitory Concentration (MIC) in μg/mL. Data sourced from japsonline.com.

| Core Structure | C5-Substituent | C6-Substituent (R in 4-R-piperazinyl) | Activity vs. Gram-positive (S. aureus) | Activity vs. Gram-negative (E. coli) |

| 6-(4-R-1-piperazinyl)uracil | Ethyl | Benzoyl | 12.5 | 25 |

| 6-(4-R-1-piperazinyl)uracil | Ethyl | 2-Methoxyphenyl | 50 | >50 |

| 6-(4-R-1-piperazinyl)uracil | Ethyl | 2-Chlorophenyl | 25 | 25 |

| 6-(4-R-1-piperazinyl)uracil | Ethyl | 3-Chlorophenyl | 6.25 | 12.5 |

| 6-(4-R-1-piperazinyl)uracil | n-Propyl | Benzoyl | 25 | 50 |

Role of Linker Length in Uracil-Hybrid Conjugates

Hybrid molecules, where a uracil moiety is connected to another pharmacophore via a linker, represent a key strategy in drug design. The length and flexibility of this linker are crucial for optimizing the biological activity, as it dictates the spatial orientation of the two active fragments, allowing them to interact optimally with their respective binding sites.

One study on hybrid compounds between the DNA binder distamycin A and the anticancer agent uramustine (a uracil mustard derivative) demonstrated a clear dependence on linker length for cytotoxicity. nih.gov A series of hybrids was created with a flexible polymethylene chain linker of varying lengths (n=1 to 6). nih.gov The results showed that compounds with linker lengths of four to six carbons were at least 20-fold more cytotoxic to human leukemic cells than those with shorter linkers (one to three carbons), with maximal activity observed when the linker had six carbons. nih.gov This suggests that a longer, more flexible linker allows the uracil mustard part of the hybrid to position itself more effectively within the minor groove of DNA for alkylation. nih.gov

In another example involving anti-HIV-1 agents, researchers synthesized 1-[2-(2-benzylphenoxy)ethyl]uracils. researchgate.net The two-carbon ethyl linker was critical for activity. When the bridging carbonyl group in a related series was reduced to an alcohol or a methylene (B1212753) group was added to the linker, a complete loss of anti-HIV activity was observed, highlighting the strict conformational and distance requirements for binding to the target enzyme. researchgate.net

Research into uracil-ferrocenyl chalcone (B49325) hybrids also found that compounds with longer chain spacers (n=5, 6, or 8 carbons) were more effective at inhibiting cancer cell proliferation than those with shorter linkers. japsonline.com This indicates that a longer alkyl chain is favorable for activity, potentially by improving cellular penetration. japsonline.com

Table 3: Effect of Linker Length on Cytotoxicity of Uramustine-Distamycin Hybrids Data for K562 human leukemic cells, sourced from nih.gov.

| Compound | Linker (-(CH₂)n-) Length (n) | IC₅₀ (µM) |

| Hybrid 1 | 1 | 7.26 |

| Hybrid 2 | 2 | 2.52 |

| Hybrid 3 | 3 | 1.50 |

| Hybrid 4 | 4 | 0.09 |

| Hybrid 5 | 5 | 0.08 |

| Hybrid 6 | 6 | 0.07 |

Computational Chemistry and Theoretical Modeling of 6 Chloro 5 Ethyluracil Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to analyze the electronic structure and energy of molecules. DFT has proven to be a reliable method for studying the properties of uracil (B121893) and its derivatives. nih.gov These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics. nih.govdntb.gov.ua

The electronic structure of 6-Chloro-5-ethyluracil can be characterized by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.govmdpi.com A smaller energy gap suggests higher reactivity and a greater possibility for charge transfer interactions, which can be a factor in bioactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is crucial for predicting how the molecule will interact with other molecules, such as biological targets. DFT calculations can be employed to investigate these properties for this compound, providing a theoretical basis for its potential interactions. nih.gov

Table 1: Illustrative Electronic Properties of this compound (Theoretical) Note: These values are hypothetical examples based on typical DFT results for similar molecules.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org By determining the energy barriers (activation energies) between these states, researchers can predict the most likely reaction pathway. chemrxiv.org

For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways. For instance, theoretical studies on uracil DNA glycosylases, enzymes that repair DNA by removing uracil, use computational methods to analyze the hydrolysis of the C-N glycosidic bond. elsevierpure.com Similar approaches could be used to model how this compound might be processed by enzymes, providing a detailed, step-by-step understanding of the catalytic process at the quantum level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or nucleic acid. nih.gov

Molecular docking predicts the preferred orientation and position of a ligand within the binding site of a target protein. nih.gov The process generates a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction, or binding affinity. biotechrep.irscielo.br A lower (more negative) binding energy generally indicates a more stable and favorable interaction. biotechrep.ir This technique allows for the rapid screening of compounds against a specific biological target. For this compound, docking studies could be performed to predict its affinity for various enzymes, such as kinases or polymerases, helping to identify its potential molecular targets. rsc.org

Table 2: Hypothetical Molecular Docking Results for this compound Note: These are example values to illustrate the output of a docking study.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Thymidylate Synthase | -7.8 | Arg50, Asn112, Tyr258 |

| Cyclin-Dependent Kinase 2 | -8.2 | Leu83, Lys33, Gln131 |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov An accurate understanding of a molecule's conformational behavior is essential for comprehending its function within a receptor environment. mdpi.com MD simulations model the movements of atoms and molecules, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. biotechrep.ir This analysis can confirm whether the interactions predicted by docking are maintained over time and can reveal important conformational changes that may occur upon binding. nih.govresearchgate.net For this compound, MD simulations could show how the ethyl group rotates and how the uracil ring orients itself within a binding pocket to achieve a stable and favorable conformation.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Chemoinformatics applies computational methods to analyze large sets of chemical data, while QSAR modeling is a specific chemoinformatic technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. protoqsar.comnih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties, such as size, shape, hydrophobicity (logP), and electronic properties. protoqsar.com Statistical methods are then used to create an equation that relates these descriptors to the observed activity. nih.gov

Once a reliable QSAR model is established, it can be used to predict the biological activity of new or untested compounds like this compound based solely on its structure. This approach is highly valuable in the early stages of drug discovery for prioritizing which compounds to synthesize and test, saving significant time and resources. nih.gov

Table 3: Selected Molecular Descriptors for this compound

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 174.59 g/mol | The mass of one mole of the compound. |

| LogP (Octanol-Water Partition Coefficient) | 1.25 (Predicted) | Measures the hydrophobicity of the molecule. |

| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 2 | The number of N or O atoms. |

Intermolecular Interaction Analysis (e.g., Non-Covalent Interaction (NCI) Analysis, Electron Localization Function (ELF) Analysis)

Computational chemistry provides powerful tools for the detailed analysis of intermolecular interactions that govern the supramolecular architecture of molecular systems. For this compound, understanding these non-covalent interactions is crucial for predicting its behavior in a condensed phase. Methodologies such as Non-Covalent Interaction (NCI) analysis and Electron Localization Function (ELF) analysis offer profound insights into the nature and strength of these interactions.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational method used to identify and visualize non-covalent interactions in three-dimensional space. wikipedia.orgchemtools.org It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). Regions of weak, non-covalent interactions are identified by low-density, low-gradient spikes. chemtools.org These interactions can be qualitatively distinguished by color-coding the NCI isosurfaces, where different colors represent different types of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov

For a system of this compound molecules, NCI analysis is expected to reveal several key interactions:

Hydrogen Bonding: The uracil core contains hydrogen bond donors (N-H groups) and acceptors (C=O groups). These are anticipated to form strong, attractive interactions, which would be visualized as blue or green isosurfaces between interacting molecules.

Halogen Bonding: The chlorine atom at the 6-position can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules, such as the oxygen atoms of the carbonyl groups. Studies on other halogenated uracil derivatives have highlighted the significance of such interactions in their crystal packing. nih.govmdpi.com

van der Waals Forces: The ethyl group at the 5-position and the pyrimidine (B1678525) ring itself contribute to weaker, dispersive van der Waals interactions. These would be represented by broader, greener isosurfaces, indicating their less specific and weaker nature.

A hypothetical NCI analysis of a this compound dimer could yield the following types of interactions, summarized in the table below.

| Interaction Type | Interacting Atoms/Groups | Expected NCI Isosurface Color | Relative Strength |

|---|---|---|---|

| Hydrogen Bond | N-H···O=C | Blue | Strong |

| Halogen Bond | C-Cl···O=C | Cyan/Green | Moderate |

| van der Waals | Ethyl group ↔ Ethyl group | Green | Weak |

| π-π Stacking | Uracil ring ↔ Uracil ring | Green | Weak to Moderate |

| Steric Repulsion | Within closely packed groups | Red | Repulsive |

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule. wikipedia.org It provides a chemically intuitive picture of electron pairs, showing core electrons, covalent bonds, and lone pairs. wikipedia.orgaip.org ELF values range from 0 to 1, where a value of 1 corresponds to perfect electron localization, and lower values indicate more delocalized electrons. aip.org By analyzing the topology of the ELF field, one can partition the molecular space into basins of attractors, each corresponding to a specific chemical feature.

In the context of this compound, ELF analysis can elucidate the electronic structure that predisposes the molecule to specific intermolecular interactions. For instance, the localization of lone pairs on the oxygen and nitrogen atoms can be clearly visualized, confirming their role as hydrogen bond acceptors. Similarly, the electronic distribution around the chlorine atom can provide insights into its ability to participate in halogen bonding.

The integration of the electron density within an ELF basin gives the average electron population of that basin. A hypothetical analysis of the valence basin populations for this compound could provide the data shown in the table below.

| Atom/Group | ELF Basin Type | Hypothetical Electron Population (e) |

|---|---|---|

| N1-H | Bonding | 2.10 |

| N3-H | Bonding | 2.08 |

| C2=O2 | Lone Pair (O2) | 2.85 x 2 |

| C4=O4 | Lone Pair (O4) | 2.88 x 2 |

| C6-Cl | Lone Pair (Cl) | 3.15 x 3 |

| C5-C(ethyl) | Bonding | 2.05 |

The data in this hypothetical table would indicate the number of electrons associated with specific bonds and lone pairs, which is fundamental to understanding the molecule's reactivity and interaction patterns. For example, the high electron population in the lone pair basins of the oxygen atoms underscores their strong nucleophilic character and propensity to act as acceptors in hydrogen and halogen bonds.

Advanced Applications in Chemical Synthesis and Drug Discovery Research

6-Chloro-5-ethyluracil as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from the reactivity of the C6-chloro substituent, which can be readily displaced by various nucleophiles. This feature allows for the introduction of a wide range of functional groups and the construction of more elaborate molecules.

This compound serves as a key precursor in multi-step synthetic sequences. The chloro group at the 6-position is a convenient leaving group for nucleophilic substitution reactions. This reactivity is demonstrated in the synthesis of various 6-substituted uracil (B121893) derivatives. For instance, 5-alkyl-6-chlorouracils are used as starting materials for compounds where the chlorine is replaced by an arylsulfanyl group, a crucial step in creating certain classes of antiviral agents. researchgate.net The synthesis often involves reacting the 6-chlorouracil (B25721) derivative with a thiophenol in the presence of a base to yield the desired 6-(arylsulfanyl)uracil. researchgate.net Similarly, the reaction of 6-chlorouracils with hydrazine (B178648) hydrate (B1144303) can produce 6-hydrazinyluracils, which are themselves versatile intermediates for building fused heterocyclic systems like pyrazolopyrimidines and pyrimidopyridazines. nih.gov This established reactivity highlights how this compound can be employed to generate a library of complex organic compounds through the strategic substitution of its chloro group.

The uracil core of this compound is a fundamental scaffold for the development of a vast array of pyrimidine (B1678525) derivatives and fused heterocyclic systems. Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, and modifications at the C5 and C6 positions are a common strategy for tuning these properties. researchgate.netsci-hub.ru The chloro-substituent on this compound is an ideal handle for such modifications. For example, Suzuki cross-coupling reactions have been employed to synthesize new pyrimidine derivatives from 6-chloro-pyrimidine precursors by reacting them with various arylboronic acids. researchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond at the 6-position, linking the uracil ring to diverse aryl moieties. Such modifications can lead to the creation of fused ring systems, such as pyrido[2,3-d]pyrimidines, which are known to possess significant biological activity. juniperpublishers.com

Design and Synthesis of Hybrid Molecules Incorporating Uracil Moieties for Enhanced Biological Activity

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced affinity, better efficacy, or an improved pharmacokinetic profile. nih.gov The uracil scaffold is frequently used in this approach. nih.govnih.gov

This compound is an excellent starting material for creating such hybrid molecules. Its reactive chloro group allows for covalent linkage to other bioactive scaffolds. For example, researchers have synthesized uracil-azole hybrids as potent cytotoxic agents by starting with 3-methyl-6-chlorouracil. nih.gov The synthesis involves the substitution of the chlorine atom with an azole ring, leading to hybrid compounds that have shown significant inhibitory activity against cancer cell lines. nih.gov Other examples include the conjugation of uracil derivatives with natural products like ursolic acid or other heterocyclic systems like coumarins to generate hybrids with potent anti-cancer properties. nih.govsemanticscholar.org

Table 1: Cytotoxic Activity of Selected Uracil-Azole Hybrid Compounds

| Compound | Target Cell Line | IC50 (µM) |

| 4j | MCF-7 (Breast Carcinoma) | 16.18 ± 1.02 |

| 4j | HEPG-2 (Hepatocellular Carcinoma) | 7.56 ± 5.28 |

| 4b | MCF-7 (Breast Carcinoma) | 17.12 |

| 4c | MCF-7 (Breast Carcinoma) | 26.13 |

This table presents data for uracil-azole derivatives synthesized from a 6-chlorouracil precursor, illustrating the potential for creating biologically active hybrids. Data sourced from nih.gov.

Rational Drug Design Approaches Utilizing Uracil Scaffolds for Novel Therapeutic Agents

Rational drug design relies on understanding the three-dimensional structure of a biological target to design molecules that can specifically interact with it. bioexcel.eu This knowledge-based approach minimizes the trial-and-error aspect of drug discovery and accelerates the identification of promising lead compounds. bioexcel.eu The uracil scaffold is a valuable component in this process, often serving as a core structure that can be systematically modified to optimize binding interactions. nih.govresearchgate.net

This compound fits perfectly into this paradigm. Computational methods, such as molecular docking, can be used to model how derivatives of this compound might bind to the active site of a target protein, for example, a kinase like VEGFR-2, which is implicated in angiogenesis. nih.gov Based on these in silico studies, synthetic chemists can then synthesize the most promising candidates. For instance, a series of 1,2,3-triazole-uracil ensembles were designed, synthesized, and evaluated as potential anti-cancer agents based on their predicted binding to the VEGFR-2 active site. nih.gov The ethyl group at the C5 position and the reactive chlorine at the C6 position of this compound provide two distinct points for modification, allowing for the fine-tuning of the molecule's shape, size, and electronic properties to achieve optimal interaction with the biological target.

Development of Novel Research Probes and Chemical Tools for Biological Investigations

Beyond therapeutic applications, uracil derivatives are being developed as chemical tools to probe and understand biological processes. These tools can include fluorescent probes, antagonists for specific receptors, or molecules designed to detect the presence of uracil in biological samples. nih.govnih.gov

The structure of this compound allows for its conversion into such research tools. The reactive C6-chloro group can be substituted with a fluorophore to create a fluorescent probe for visualizing specific cellular components or processes. Alternatively, it could be linked to a biotin (B1667282) molecule for use in affinity-based purification of proteins that bind to uracil-like structures. Furthermore, catalytically inactive uracil-DNA glycosylase proteins have been engineered into sensor fusion proteins that can be used as molecular recognition tools to detect uracil within DNA strands in situ. nih.gov By attaching specific tags or reporter groups to the this compound scaffold, novel chemical probes could be developed to investigate the complex roles of uracil and its derivatives in cellular biology.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of pharmaceutical manufacturing is increasingly geared towards sustainability and efficiency. For 6-Chloro-5-ethyluracil, this translates to the exploration of novel synthetic routes that are not only high-yielding but also environmentally benign. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste.

Future research will likely focus on the development of "green" synthetic methodologies. This could involve the use of:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for various substituted uracils and thiouracils, often under solvent-free conditions. researchgate.netresearchgate.net

Supramolecular catalysis: The use of catalysts like β-cyclodextrin in aqueous media presents an environmentally friendly approach to synthesizing fused pyrimidine (B1678525) derivatives. acs.org

One-pot reactions: Streamlining multi-step syntheses into a single pot reduces the need for intermediate purification steps, thereby saving time, resources, and reducing waste. mdpi.comnih.govscirp.org

These modern synthetic approaches promise to make the production of this compound and its derivatives more economical and ecologically responsible.

Table 1: Comparison of Synthetic Methodologies for Uracil (B121893) Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Conventional Synthesis | Well-established protocols | Use of harsh reagents, potential for by-products, multi-step processes | Current baseline for production |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, solvent-free options | Requires specialized equipment | High potential for process optimization |

| Supramolecular Catalysis | Environmentally friendly (aqueous media), catalyst reusability | May have substrate limitations | Promising for developing sustainable synthetic routes |

| One-Pot Reactions | Increased efficiency, reduced waste | Can be challenging to optimize | Significant potential to streamline production |

Deeper Understanding of Molecular and Cellular Mechanisms of Action through Systems Biology

To fully harness the therapeutic potential of this compound, a comprehensive understanding of its interactions within a biological system is paramount. Systems biology, which integrates computational and high-throughput experimental approaches, offers a powerful lens through which to view these complex interactions. nih.gov

Future research in this area could involve:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with this compound can provide a global view of the pathways it modulates.

Network Pharmacology: This approach can be used to construct and analyze the complex network of interactions between the compound, its potential protein targets, and associated disease pathways.

Cheminformatics and Bioinformatics Integration: Combining chemical structure information with biological data can help in predicting the compound's mechanism of action and identifying potential off-target effects. nih.gov